molecular formula C18H19NOS B2609803 N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide CAS No. 2411246-61-0

N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide

Cat. No. B2609803
CAS RN: 2411246-61-0
M. Wt: 297.42
InChI Key: GWPUUTBECXDPFU-UHFFFAOYSA-N
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Description

N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide, also known as BMY-14802, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. Specifically, it is thought to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in neuronal excitability, which can lead to the observed anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects
N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce inflammation by decreasing the release of pro-inflammatory cytokines and inhibiting the activation of immune cells. Additionally, it has been shown to reduce pain by decreasing the activity of pain-sensing neurons in the spinal cord. Finally, it has been shown to have anticonvulsant effects by reducing the activity of neurons in the brain that are responsible for initiating seizures.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide is that it is relatively easy to synthesize in the laboratory. Additionally, it has been shown to be effective in a number of different animal models of disease, indicating its potential for use in human therapeutic applications. However, one limitation of N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.

Future Directions

There are a number of future directions for research on N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on the structure of N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide that may have improved therapeutic properties.

Synthesis Methods

N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the initial reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form 2-methylcyclopropanecarbonyl chloride. This intermediate product is then reacted with N-methylbut-2-ynamide in the presence of triethylamine to form the desired compound, N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide.

Scientific Research Applications

N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of various neurological disorders, including epilepsy and neuropathic pain.

properties

IUPAC Name

N-[1-benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-4-7-17(20)19(3)18(14-10-12(14)2)15-11-21-16-9-6-5-8-13(15)16/h5-6,8-9,11-12,14,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPUUTBECXDPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C(C1CC1C)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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